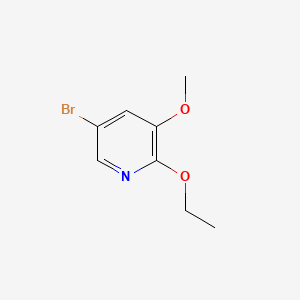

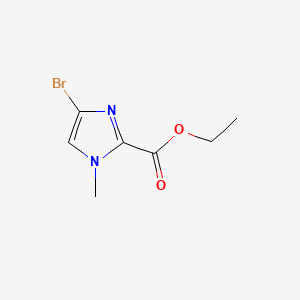

5-Bromo-2-ethoxy-3-methoxypyridine

Übersicht

Beschreibung

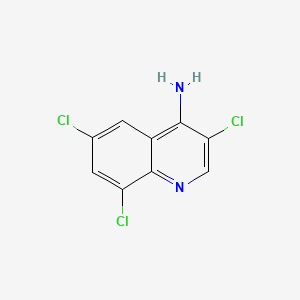

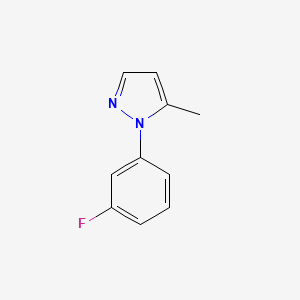

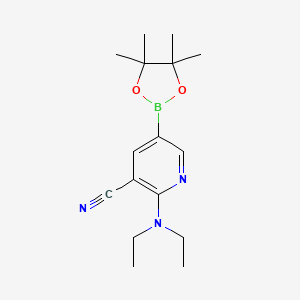

5-Bromo-2-ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H10BrNO2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethoxy-3-methoxypyridine is represented by the formula C8H10BrNO2 . The compound has a molecular weight of 232.08 .Physical And Chemical Properties Analysis

5-Bromo-2-ethoxy-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 232.08 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

A study by Sośnicki et al. (2009) highlights the efficient synthesis of 5-functionalised-2-methoxypyridines from 5-bromo-2-methoxypyridine using magnesium 'ate' complexes as key reagents. This methodology paves the way for further transformations into bicyclic δ-lactams, showcasing its versatility in organic synthesis (Sośnicki, 2009).

Nucleophilic Substitution Reactions

Hertog et al. explored the reactions of bromo-derivatives of 2- and 3-ethoxypyridine with hydrochloric acid, revealing insights into the behavior of 5-bromo-3-ethoxypyridine. This research contributes to understanding the mechanisms of nucleophilic substitution and the stability of halogenated pyridines under various conditions (Hertog & Bruyn, 2010).

Lanthanide Complexes Synthesis

A study by Wu et al. (2018) demonstrated the synthesis of ternary lanthanide complexes with 5-bromo-2-methoxybenzoic acid and 5,5′-dimethyl-2,2′-bipyridine. This research is significant for the field of material science, offering insights into the thermodynamic properties and luminescence behaviors of these complexes, indicating their potential in optical applications (Wu, Ren, Zhang, & Wang, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxy-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQDAPOKQNRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735452 | |

| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxy-3-methoxypyridine | |

CAS RN |

1241752-31-7 | |

| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)